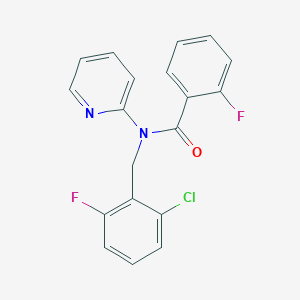

N-(2-chloro-6-fluorobenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Chlor-6-fluorbenzyl)-2-fluor-N-(pyridin-2-yl)benzamid ist eine chemische Verbindung, die zur Klasse der Benzamide gehört. Diese Verbindung ist durch das Vorhandensein eines Benzamid-Kerns gekennzeichnet, der mit Chlor-, Fluor- und Pyridinylgruppen substituiert ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Chlor-6-fluorbenzyl)-2-fluor-N-(pyridin-2-yl)benzamid umfasst typischerweise die Reaktion von 2-Chlor-6-fluorbenzylchlorid mit 2-Fluorpyridin in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-Chlor-6-fluorbenzyl)-2-fluor-N-(pyridin-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlor- und Fluorgruppen können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide. Die Bedingungen umfassen typischerweise die Verwendung polarer aprotischer Lösungsmittel und erhöhter Temperaturen.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Benzamide ergeben, während Oxidations- und Reduktionsreaktionen oxidierte oder reduzierte Derivate der ursprünglichen Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

N-(2-Chlor-6-fluorbenzyl)-2-fluor-N-(pyridin-2-yl)benzamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit biologischen Zielmolekülen.

Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat, z. B. bei der Medikamentenentwicklung.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion anderer chemischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Chlor-6-fluorbenzyl)-2-fluor-N-(pyridin-2-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Chlor- und Fluorsubstituenten verstärken seine Bindungsaffinität zu diesen Zielmolekülen, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade und Zielmoleküle hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.

Wissenschaftliche Forschungsanwendungen

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

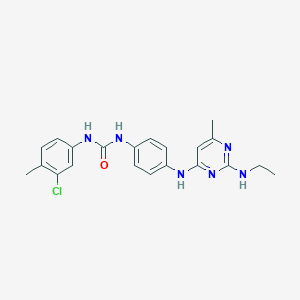

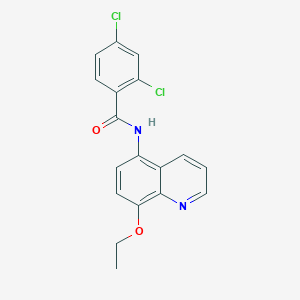

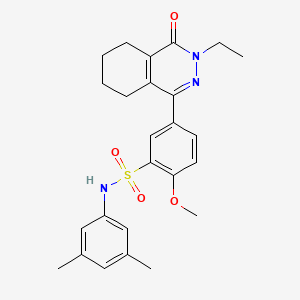

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-Chlor-6-fluorbenzyl)-4-methoxy-N-(2-pyridinyl)benzamid: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Fluorgruppe.

N-(2-Chlor-6-fluorbenzyl)-N-2-pyridinylbenzamid: Diese Verbindung fehlt die zusätzliche Fluorgruppe am Benzamid-Kern.

Einzigartigkeit

N-(2-Chlor-6-fluorbenzyl)-2-fluor-N-(pyridin-2-yl)benzamid ist aufgrund des Vorhandenseins von Chlor- und Fluorsubstituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Substituenten verstärken seine Reaktivität und Bindungsaffinität, was es zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen macht.

Eigenschaften

Molekularformel |

C19H13ClF2N2O |

|---|---|

Molekulargewicht |

358.8 g/mol |

IUPAC-Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-fluoro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C19H13ClF2N2O/c20-15-7-5-9-17(22)14(15)12-24(18-10-3-4-11-23-18)19(25)13-6-1-2-8-16(13)21/h1-11H,12H2 |

InChI-Schlüssel |

FMSHIILJFSJOAM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11303951.png)

![5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11303972.png)

![4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11303974.png)

![5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303985.png)

![2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303987.png)

![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303990.png)

![trans-4-[({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11303992.png)

![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11304003.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11304010.png)

![2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11304017.png)